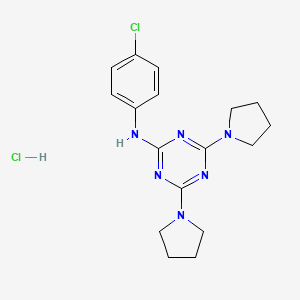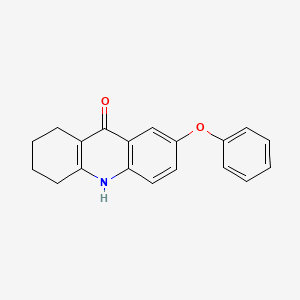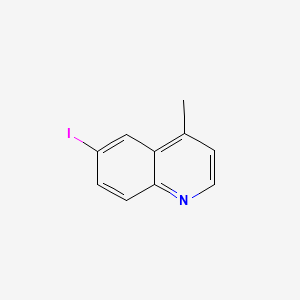
6-Iodo-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-4-methylquinoline is an organic compound that belongs to the class of heterocyclic compounds . It has a molecular weight of 269.08 .
Molecular Structure Analysis
The molecular formula of 6-Iodo-4-methylquinoline is C10H8IN . The average mass is 269.082 Da and the monoisotopic mass is 268.970123 Da .Physical And Chemical Properties Analysis
6-Iodo-4-methylquinoline is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Quinoline derivatives, including 6-Iodo-4-methylquinoline, serve as essential scaffolds in drug discovery. Researchers have synthesized and functionalized quinolines to create potential lead compounds for various therapeutic targets. These compounds exhibit promising activities against diseases such as cancer, infectious diseases, and inflammation . The pyranoquinoline ring system, which includes 6-Iodo-4-methylquinoline, has garnered considerable attention due to its pharmacological potential.
Antimicrobial Properties
Quinolines possess antimicrobial properties, making them valuable in combating bacterial, fungal, and parasitic infections. Researchers have explored the antibacterial and antifungal activities of 6-Iodo-4-methylquinoline and its derivatives. These compounds may serve as novel agents to address antibiotic resistance and infectious diseases .
Anti-Inflammatory Agents
The quinoline scaffold has been investigated for its anti-inflammatory effects. Researchers have synthesized quinoline derivatives with potential anti-inflammatory properties. These compounds may modulate inflammatory pathways and hold promise for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Anticancer Potential
Quinolines, including 6-Iodo-4-methylquinoline, exhibit anticancer potential. Researchers have studied their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. These compounds could contribute to future cancer therapies .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives find applications in OLEDs due to their luminescent properties. Researchers have incorporated quinoline-based compounds into OLED devices, enhancing their efficiency and stability. The unique electronic structure of 6-Iodo-4-methylquinoline contributes to its usefulness in optoelectronic applications .
Metal-Free Synthesis and Green Chemistry
Recent advances include metal-free synthesis methods for quinolines. Researchers have explored environmentally friendly approaches, such as ultrasound irradiation and green reaction protocols, to construct quinoline scaffolds. These methods minimize environmental impact and provide efficient routes to 6-Iodo-4-methylquinoline and related compounds .
Abdanne Weyesa and Endale Mulugeta, “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review,” RSC Advances, 2020, 10, 20784. Read more “Recent advances in chemistry and therapeutic potential of quinoline motifs,” RSC Advances, 2022, 12, 2022-2037. Read more “Recent Advances in Metal-Free Quinoline Synthesis,” Molecules, 2016, 21(8), 986. Read more
Safety and Hazards
Propiedades
IUPAC Name |
6-iodo-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDARONRMCZUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-4-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

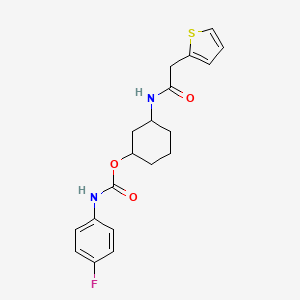
![(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648834.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2648835.png)
![[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]thiourea](/img/structure/B2648836.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)
![N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2648838.png)
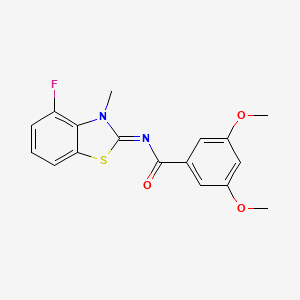
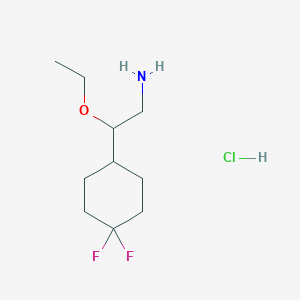
![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)
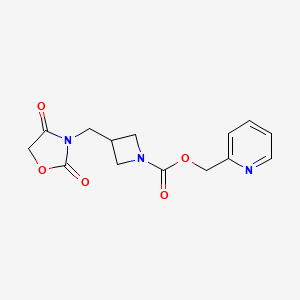
![4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2648852.png)
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2648853.png)
